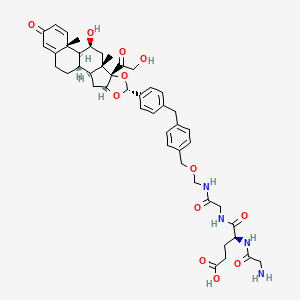
Myrcenol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myrcenol-d6 is a deuterated form of Myrcenol, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various research applications. The incorporation of deuterium can significantly alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Myrcenol-d6 involves the deuteration of Myrcenol. One common method is the catalytic hydrogenation of Myrcenol in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The deuteration process is carefully monitored to maintain the integrity of the compound and to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Myrcenol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce saturated alcohols .
Applications De Recherche Scientifique
Myrcenol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of Myrcenol in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of Myrcenol-based drugs.
Industry: Applied in the production of fragrances and flavors, where isotopic labeling helps in quality control and product development
Mécanisme D'action
The mechanism of action of Myrcenol-d6 is similar to that of Myrcenol. The deuterium atoms do not significantly alter the chemical properties of the compound but can affect its metabolic stability and pharmacokinetics. This compound interacts with various molecular targets and pathways, including enzymes involved in its metabolism. The presence of deuterium can slow down the rate of metabolic reactions, leading to prolonged activity and stability of the compound .
Comparaison Avec Des Composés Similaires
Dihydromyrcenol: A hydrogenated form of Myrcenol, commonly used in fragrances.
Linalool: Another terpene alcohol with a similar structure and fragrance profile.
Geraniol: A terpene alcohol with floral notes, used in perfumes and flavors.
Uniqueness of Myrcenol-d6: this compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved stability and altered metabolic profiles. The use of this compound allows for more precise studies in drug development and other scientific fields .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
3,3,4,4,5,5-hexadeuterio-2-methyl-6-methylideneoct-7-en-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3/i6D2,7D2,8D2 |
Clé InChI |
DUNCVNHORHNONW-JEKPXRCASA-N |
SMILES isomérique |
[2H]C([2H])(C(=C)C=C)C([2H])([2H])C([2H])([2H])C(C)(C)O |
SMILES canonique |
CC(C)(CCCC(=C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)





![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)


![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
